

A Technical Guide to the Predicted Spectroscopic Profile of 2-Nitrobenzylamine

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Compound of Interest

Compound Name: (2-Nitrophenyl)methanamine

Cat. No.: B171923

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This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-nitrobenzylamine. This compound is a valuable building block in organic synthesis, particularly in the development of photolabile protecting groups and as an intermediate for various pharmaceuticals and materials.^{[1][2]} A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in complex reaction mixtures.

Predicted ¹H NMR Spectrum of 2-Nitrobenzylamine

The predicted ¹H NMR spectrum of 2-nitrobenzylamine is characterized by distinct signals corresponding to the aromatic and benzylic protons. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons, leading to a downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Nitrobenzylamine

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
H6	8.12	dd	1H
H3	7.78	dd	1H
H4	7.64	dt	1H
H5	7.45	dt	1H
CH ₂	4.15	s	2H
NH ₂	1.8 (variable)	br s	2H

Disclaimer: These are predicted values and may differ slightly from experimental results. The chemical shift of the NH₂ protons is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum of 2-Nitrobenzylamine

The predicted ¹³C NMR spectrum provides insight into the carbon framework of 2-nitrobenzylamine. The carbon atom attached to the nitro group (C2) is expected to be the most downfield among the aromatic carbons due to the strong deshielding effect of the nitro group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Nitrobenzylamine

Carbon	Predicted Chemical Shift (ppm)
C2	148.5
C1	140.1
C4	133.5
C6	128.9
C5	128.2
C3	124.8
CH ₂	45.3

Disclaimer: These are predicted values and may differ slightly from experimental results.

Predicted IR Spectrum of 2-Nitrobenzylamine

The predicted IR spectrum of 2-nitrobenzylamine is expected to show characteristic absorption bands corresponding to the key functional groups present in the molecule: the nitro group (NO_2), the primary amine (NH_2), and the aromatic ring (C-H and C=C).

Table 3: Predicted IR Absorption Frequencies for 2-Nitrobenzylamine

Functional Group	Predicted Frequency Range (cm^{-1})	Description
N-H Stretch (Amine)	3400-3300	Two bands, characteristic of a primary amine
C-H Stretch (Aromatic)	3100-3000	Aromatic C-H stretching vibrations
Asymmetric NO_2 Stretch	1550-1510	Strong absorption due to the nitro group
Symmetric NO_2 Stretch	1360-1320	Strong absorption due to the nitro group
C=C Stretch (Aromatic)	1600-1450	Aromatic ring skeletal vibrations
N-H Bend (Amine)	1650-1580	Bending vibration of the primary amine
C-N Stretch (Amine)	1340-1250	Stretching vibration of the carbon-nitrogen bond

Disclaimer: These are predicted values and may differ slightly from experimental results.

Methodologies for Spectral Prediction

The prediction of NMR and IR spectra is accomplished using computational chemistry software and databases.^{[3][4][5]} These tools employ various methods to estimate the spectroscopic

properties of a molecule based on its chemical structure.

For NMR Prediction:

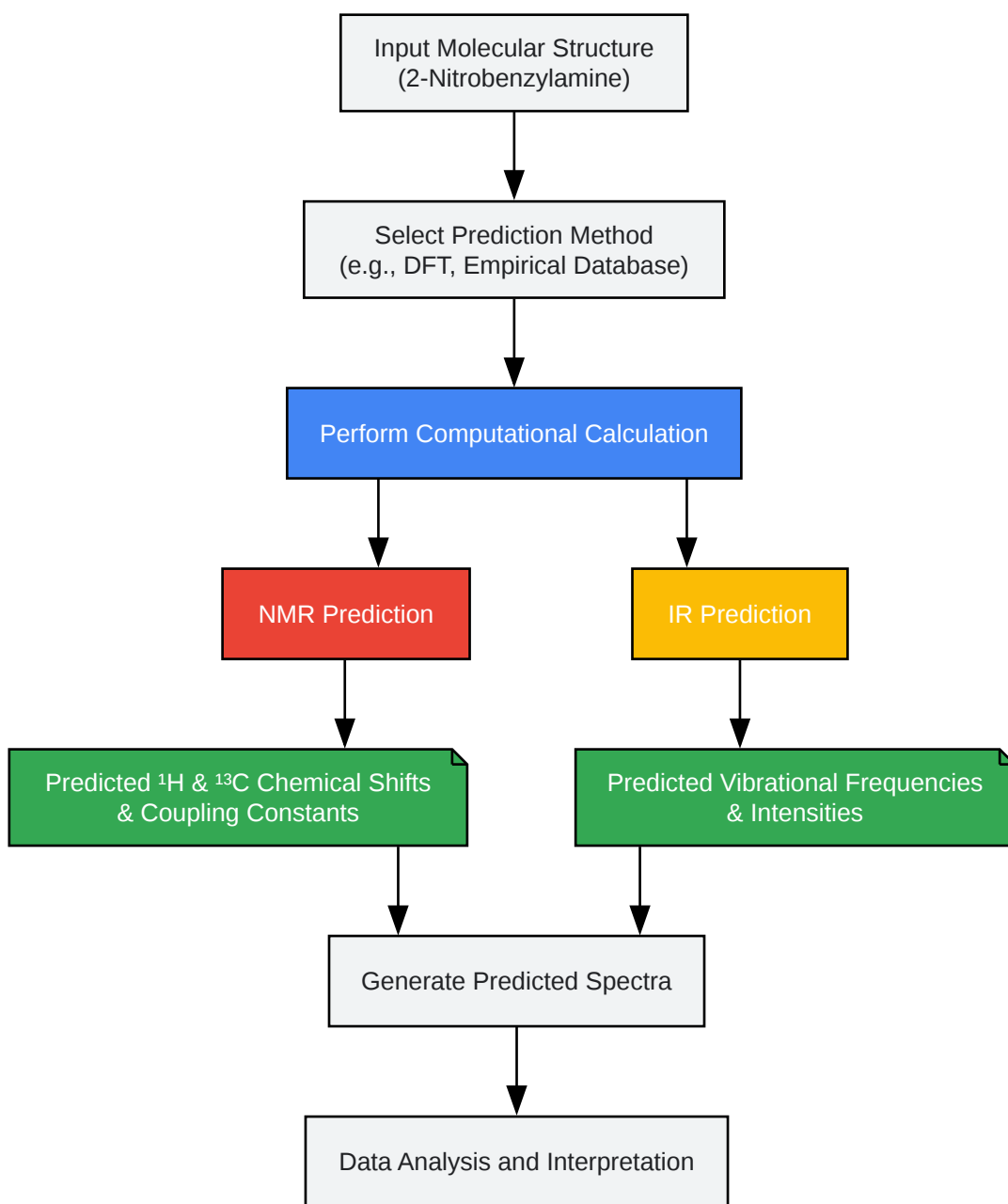
- **Empirical Methods:** These methods utilize large databases of experimentally determined NMR spectra. The chemical environment of each nucleus in the target molecule is compared to similar environments in the database to predict the chemical shift. Algorithms like HOSE (Hierarchical Organisation of Spherical Environments) codes are often used.^[3]
- **Quantum Mechanical Methods:** Ab initio and Density Functional Theory (DFT) calculations can be used to compute the magnetic shielding tensors of each nucleus. These values are then converted into chemical shifts. These methods are more computationally intensive but can be more accurate, especially for novel structures.

For IR Prediction:

- **Computational Vibrational Analysis:** This is the most common method for predicting IR spectra. It involves:
 - **Geometry Optimization:** The 3D structure of the molecule is optimized to find its lowest energy conformation using methods like DFT.^[6]
 - **Frequency Calculation:** The vibrational frequencies and their corresponding intensities are calculated for the optimized geometry. This is typically done by computing the second derivatives of the energy with respect to the atomic positions.
 - **Scaling:** The calculated frequencies are often systematically scaled to correct for approximations in the computational methods and to improve agreement with experimental data.

Workflow for Spectroscopic Prediction

The general workflow for predicting the NMR and IR spectra of a molecule like 2-nitrobenzylamine is illustrated below. This process begins with the known chemical structure and proceeds through computational analysis to generate the predicted spectra.



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Caption: Workflow for Predicting NMR and IR Spectra.

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